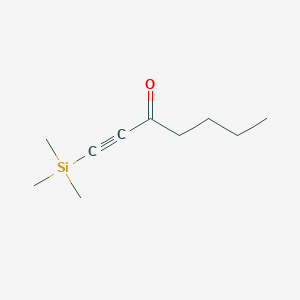

1-Heptyn-3-one, 1-(trimethylsilyl)-

Description

1-Heptyn-3-one, 1-(trimethylsilyl)- is a silicon-containing organic compound characterized by a seven-carbon alkyne backbone (heptyn-3-one) with a trimethylsilyl (TMS) group attached to the terminal carbon. The TMS group enhances the compound’s stability and alters its electronic properties, making it valuable in synthetic chemistry for applications such as cross-coupling reactions, polymer synthesis, and as a precursor for functionalized materials. For example, silyl groups are known to influence fragmentation patterns in mass spectrometry (e.g., migratory aptitude of TMS groups in 1-(trimethylsilyl)-3-phenylpropane) and reactivity in organometallic additions (e.g., diethyl 1-(trimethylsilyl)vinylphosphonate) .

Properties

CAS No. |

66713-37-9 |

|---|---|

Molecular Formula |

C10H18OSi |

Molecular Weight |

182.33 g/mol |

IUPAC Name |

1-trimethylsilylhept-1-yn-3-one |

InChI |

InChI=1S/C10H18OSi/c1-5-6-7-10(11)8-9-12(2,3)4/h5-7H2,1-4H3 |

InChI Key |

CIDYSLUZXSKLHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C#C[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The TMS group consistently enhances thermal stability and modifies electronic density in alkyne systems, as seen in 1-Butyne, 3,3-dimethyl-1-trimethylsilyl .

- Unlike phosphonate derivatives (e.g., diethyl 1-(trimethylsilyl)vinylphosphonate), the heptyn-3-one backbone in the target compound may confer unique ketone-related reactivity, such as nucleophilic additions to the carbonyl group.

Fragmentation Behavior

In mass spectrometry, TMS groups exhibit migratory aptitude. For example, 1-(trimethylsilyl)-3-phenylpropane loses ethylene via TMS migration to the phenyl ring, producing a dominant peak at m/z 164 . Similarly, 1-(trimethylsilyl)styrene undergoes loss of α-hydrogen and a methyl group from silicon during fragmentation .

Organometallic Reactivity

Silyl groups polarize adjacent bonds, facilitating nucleophilic attacks. For instance, diethyl 1-(trimethylsilyl)vinylphosphonate reacts with Grignard reagents to form stable intermediates, which are quenched to yield alkyl- or alkenylphosphonates . By extension, the heptyn-3-one moiety in the target compound could act as an electrophilic site for similar reactions, enabling the synthesis of silyl-functionalized ketones.

Polymerization Potential

The polymer poly[1-(trimethylsilyl)-1-propyne] demonstrates exceptional gas permeability due to its rigid, conjugated backbone . If 1-Heptyn-3-one, 1-(trimethylsilyl)- undergoes controlled polymerization, it might yield materials with tailored mechanical or electronic properties.

Preparation Methods

Propargylic Alcohol Intermediate Formation

The cornerstone of this method involves the nucleophilic addition of TMS acetylene to a linear aldehyde under titanium(IV) isopropoxide [Ti(OiPr)₄] catalysis. For instance, pentanal reacts with TMS acetylene in the presence of diethylzinc (Et₂Zn) and (R)-BINOL as a chiral ligand to yield (3S)-1-trimethylsilyl-1-pentyn-3-ol. The reaction proceeds via a zinc acetylide intermediate, which attacks the aldehyde carbonyl, forming a secondary alcohol with high enantiomeric excess (67% yield).

Reaction Conditions

-

Aldehyde : Pentanal (0.49 mmol)

-

TMS Acetylene : 2.0 mmol (4.1 equiv)

-

Catalyst : Ti(OiPr)₄ (1.0 equiv), Et₂Zn (4.1 equiv)

-

Ligand : (R)-BINOL (0.4 equiv)

-

Solvent : Diethyl ether (8 mL)

-

Temperature : Reflux (1 h), then room temperature (12 h)

Workup involves quenching with tartaric acid, extraction with diethyl ether, and chromatographic purification (2.5–5% EtOAc/hexanes).

Oxidation to Ketone

The secondary alcohol intermediate is oxidized to the corresponding ketone using Dess-Martin periodinane (DMP). For example, (3S)-1-trimethylsilyl-1-pentyn-3-ol (0.18 mmol) in dichloromethane reacts with DMP (1.5 equiv) and sodium bicarbonate to afford 1-heptyn-3-one, 1-(trimethylsilyl)- in 70% yield.

Optimization Notes

-

Oxidant : DMP outperforms alternatives like Swern or PCC due to milder conditions and reduced overoxidation risk.

-

Purification : Flash chromatography (1% EtOAc/hexanes) effectively isolates the ketone.

Silylation of Terminal Alkyne Ketones

Direct Deprotonation-Silylation

A less common but efficient approach involves deprotonating 1-heptyn-3-one with a strong base (e.g., LDA) followed by quenching with trimethylsilyl chloride (TMSCl). This method, however, requires careful control to prevent ketone enolization.

Procedure

Limitations and Side Reactions

Competing side reactions include:

-

Over-silylation : Di- or trisilylated byproducts form if excess TMSCl is used.

-

Enolate Formation : Base-mediated enolization reduces ketone reactivity, necessitating low temperatures and stoichiometric base.

Comparative Analysis of Methods

Spectroscopic Characterization

-

δ 2.45 (t, J = 7.0 Hz, 2H, CH₂CO)

-

δ 1.55–1.35 (m, 4H, CH₂CH₂)

-

δ 0.88 (s, 9H, Si(CH₃)₃)

-

205.4 (C=O)

-

105.2 (C≡C-Si)

-

25.9–18.2 (aliphatic carbons)

-

−4.1 to −5.4 (Si(CH₃)₃)

-

2950 cm⁻¹ (C-H stretch, Si-CH₃)

-

2150 cm⁻¹ (C≡C)

-

1705 cm⁻¹ (C=O)

Applications and Derivatives

1-Heptyn-3-one, 1-(trimethylsilyl)- serves as a precursor for:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Heptyn-3-one, 1-(trimethylsilyl)-, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions using trimethylsilyl alkenyl halides and dialkylphosphites, as demonstrated in organophosphonate syntheses. Triethylamine is recommended as a base, with tetrakis(triphenylphosphine) palladium as the catalyst. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using TLC and confirm purity via GC-MS .

- Safety Note : Use inert atmosphere (N₂/Ar) due to the compound’s sensitivity to moisture and oxygen, as indicated in safety protocols for similar organosilicon compounds .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : Analyze ¹H, ¹³C, and ²⁹Si NMR spectra. The trimethylsilyl group exhibits a characteristic singlet at ~0.1–0.3 ppm in ¹H NMR and a peak near 0–5 ppm in ²⁹Si NMR. The carbonyl (C=O) in the heptynone moiety appears at ~200–220 ppm in ¹³C NMR .

- IR : Confirm the C≡C stretch (2100–2260 cm⁻¹) and carbonyl stretch (1650–1750 cm⁻¹).

- Mass Spectrometry : Look for fragmentation patterns indicative of trimethylsilyl group migration, such as peaks corresponding to [M−CH₂CH₂]⁺ or [M−Si(CH₃)₃]⁺, as observed in analogous compounds .

Q. How should 1-Heptyn-3-one, 1-(trimethylsilyl)-, be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Avoid exposure to strong acids/bases or elevated temperatures (>40°C), which may induce decomposition via silyl group cleavage or ketone rearrangement. Regularly monitor for discoloration or precipitate formation .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trimethylsilyl group acts as a polarizing substituent, enhancing electrophilicity at the α-carbon of the alkyne. This facilitates nucleophilic additions (e.g., organometallic reagents) or palladium-catalyzed couplings. For mechanistic studies, use isotopic labeling (e.g., deuterated solvents) or in situ FTIR to track intermediate formation .

- Case Study : In diethyl 1-(trimethylsilyl)vinylphosphonate synthesis, the silyl group stabilizes transition states during Pd-mediated couplings, enabling regioselective alkenylphosphonate formation .

Q. How can researchers resolve contradictions in reported stability data under varying conditions?

- Methodological Answer :

Controlled Stability Assays : Expose the compound to incremental pH (1–14), temperature (25–100°C), and UV light conditions. Monitor decomposition via HPLC and compare with literature (e.g., conflicting reports on thermal stability ).

Computational Modeling : Use DFT calculations to predict bond dissociation energies (e.g., Si–C vs. C≡C bonds) and identify degradation pathways .

Cross-Validate : Compare results with structurally analogous compounds, such as 1-(trimethylsilyl)-2-naphthyl triflate, which exhibits similar acid sensitivity .

Q. What role does this compound play in synthesizing natural product intermediates?

- Methodological Answer : The trimethylsilyl-protected alkyne serves as a linchpin in fragment coupling strategies. For example:

- Stepwise Synthesis : Couple with enol ethers (e.g., acetophenone trimethylsilyl enol ether) to construct polycyclic frameworks via Michael additions .

- Protecting Group Strategy : The silyl group can be selectively removed under mild conditions (e.g., TBAF in THF) to unmask reactive alkynes for downstream functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.